molecular formula C18H13ClN4O3S3 B11278128 2-((3-(4-chlorophenyl)-7-oxo-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)-N-(furan-2-ylmethyl)acetamide

2-((3-(4-chlorophenyl)-7-oxo-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)-N-(furan-2-ylmethyl)acetamide

Cat. No.: B11278128
M. Wt: 465.0 g/mol
InChI Key: IYQMTHXNPWLXRO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-{[3-(4-CHLOROPHENYL)-7-OXO-2-SULFANYLIDENE-2H,3H,6H,7H-[1,3]THIAZOLO[4,5-D]PYRIMIDIN-5-YL]SULFANYL}-N-[(FURAN-2-YL)METHYL]ACETAMIDE is a complex organic compound that belongs to the class of thiazolopyrimidines This compound is characterized by the presence of a thiazole ring fused with a pyrimidine ring, along with a chlorophenyl group and a furan moiety

Preparation Methods

The synthesis of 2-{[3-(4-CHLOROPHENYL)-7-OXO-2-SULFANYLIDENE-2H,3H,6H,7H-[1,3]THIAZOLO[4,5-D]PYRIMIDIN-5-YL]SULFANYL}-N-[(FURAN-2-YL)METHYL]ACETAMIDE typically involves multi-step reactions. The synthetic route often starts with the preparation of the thiazolopyrimidine core, followed by the introduction of the chlorophenyl and furan groups. Common reagents used in these reactions include sulfur, chlorinating agents, and various organic solvents. Industrial production methods may involve optimization of reaction conditions to enhance yield and purity, such as controlling temperature, pressure, and reaction time .

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

Scientific Research Applications

2-{[3-(4-CHLOROPHENYL)-7-OXO-2-SULFANYLIDENE-2H,3H,6H,7H-[1,3]THIAZOLO[4,5-D]PYRIMIDIN-5-YL]SULFANYL}-N-[(FURAN-2-YL)METHYL]ACETAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. It may inhibit or activate these targets, leading to various biological effects. The pathways involved can include inhibition of enzyme activity, disruption of protein-protein interactions, or modulation of signal transduction pathways .

Comparison with Similar Compounds

Similar compounds include other thiazolopyrimidine derivatives, such as:

Properties

Molecular Formula

C18H13ClN4O3S3

Molecular Weight

465.0 g/mol

IUPAC Name

2-[[3-(4-chlorophenyl)-7-oxo-2-sulfanylidene-6H-[1,3]thiazolo[4,5-d]pyrimidin-5-yl]sulfanyl]-N-(furan-2-ylmethyl)acetamide

InChI

InChI=1S/C18H13ClN4O3S3/c19-10-3-5-11(6-4-10)23-15-14(29-18(23)27)16(25)22-17(21-15)28-9-13(24)20-8-12-2-1-7-26-12/h1-7H,8-9H2,(H,20,24)(H,21,22,25)

InChI Key

IYQMTHXNPWLXRO-UHFFFAOYSA-N

Canonical SMILES

C1=COC(=C1)CNC(=O)CSC2=NC3=C(C(=O)N2)SC(=S)N3C4=CC=C(C=C4)Cl

Origin of Product

United States

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